N-(3-methylphenyl)quinoxaline-6-carboxamide
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Overview
Description
N-(3-methylphenyl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound features a quinoxaline core with a carboxamide group at the 6-position and a 3-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by further functionalization. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 3-methylphenylquinoxaline.
Carboxamide Formation: The intermediate is then treated with a carboxylating agent like phosgene or triphosgene to introduce the carboxamide group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and green chemistry principles to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
N-(3-methylphenyl)quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Cinnoline: A related compound with a different arrangement of nitrogen atoms.
Uniqueness
N-(3-methylphenyl)quinoxaline-6-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives
Properties
IUPAC Name |
N-(3-methylphenyl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-3-2-4-13(9-11)19-16(20)12-5-6-14-15(10-12)18-8-7-17-14/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKJJZCEZNCPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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